Superior In Vivo Efficacy Against S. aureus: Direct Comparison with Sperabillin A
In a murine systemic infection model, Sperabillin B demonstrated a 3.7-fold increase in protective efficacy against Staphylococcus aureus compared to Sperabillin A. This quantifiable advantage is critical for studies requiring robust in vivo antibacterial activity .
| Evidence Dimension | In Vivo Protective Efficacy (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.35 mg/kg |
| Comparator Or Baseline | Sperabillin A: ED50 = 1.31 mg/kg |
| Quantified Difference | Sperabillin B is 3.7-fold more potent (lower ED50) than Sperabillin A |
| Conditions | Murine systemic infection model with S. aureus; subcutaneous administration |
Why This Matters
For procurement decisions, this 3.7-fold potency advantage translates to lower compound consumption, reduced animal dosing, and a superior in vivo signal-to-noise ratio in infection models.
